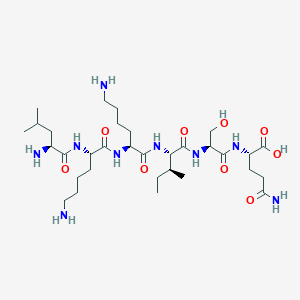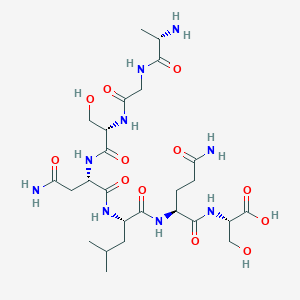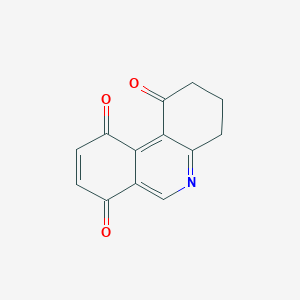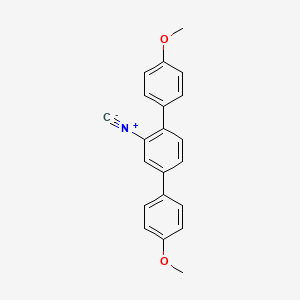![molecular formula C13H17NOS B14180787 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one CAS No. 919083-46-8](/img/structure/B14180787.png)
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, an amino group, and a methylsulfanyl group
Métodos De Preparación
The synthesis of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one typically involves the condensation reaction of benzoylacetone with an appropriate amine. The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenylbutenones and amino derivatives.
Aplicaciones Científicas De Investigación
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include:
- 1-{Methyl[2-(methylsulfanyl)benzyl]amino}-3-phenyl-3-[2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-indol-2-one : A structurally related compound with different biological activities.
- Ethyl 2-{[3-(methylsulfanyl)phenyl]amino}acetate : Another related compound with distinct chemical properties.
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one: Differing in the position or nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Propiedades
Número CAS |
919083-46-8 |
|---|---|
Fórmula molecular |
C13H17NOS |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C13H17NOS/c1-11(14-8-9-16-2)10-13(15)12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
Clave InChI |
RBYNVRINIOEAQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)NCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)


![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)

![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)

